2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine
CAS No.: 2549032-80-4
Cat. No.: VC11820944
Molecular Formula: C17H21FN6
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549032-80-4 |
|---|---|
| Molecular Formula | C17H21FN6 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C17H21FN6/c1-2-13-9-15(22-16(21-13)12-3-4-12)23-5-7-24(8-6-23)17-14(18)10-19-11-20-17/h9-12H,2-8H2,1H3 |
| Standard InChI Key | UPLOISUZPICVNW-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC=C4F |
| Canonical SMILES | CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC=C4F |
Introduction
Synthesis and Potential Applications
While specific synthesis routes for 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine are not detailed, compounds with similar structures are typically synthesized through multi-step organic reactions involving the formation of the pyrimidine core and subsequent attachment of the piperazine and fluoropyrimidine moieties.
Potential applications for such compounds often involve their biological activities, including interactions with enzymes or receptors, which could lead to therapeutic uses in various diseases.
Data and Tables
Given the lack of specific data on 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine, creating detailed tables or providing numerical data is not feasible based on the current information.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthetic routes to produce this compound in sufficient quantities for biological testing.
-
Biological Activity Assessment: Evaluating the compound's effects on various biological targets to identify potential therapeutic applications.
-
Structural Modifications: Investigating how modifications to the compound's structure might enhance its biological activity or pharmacokinetic properties.
These steps would be crucial in advancing our understanding of 2-cyclopropyl-4-ethyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine and its potential role in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume